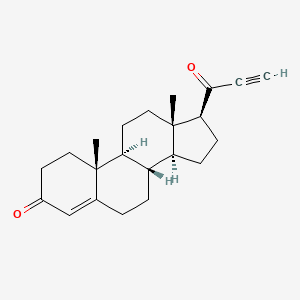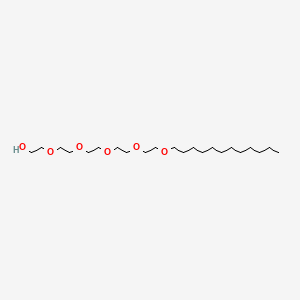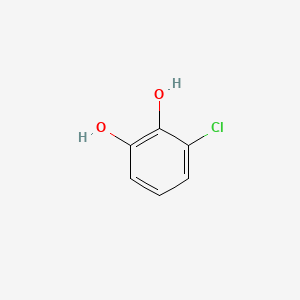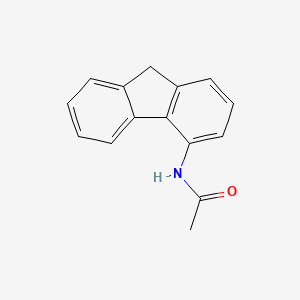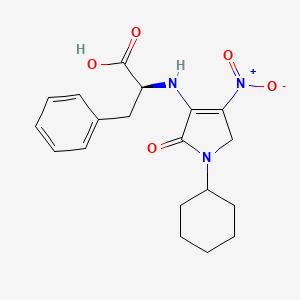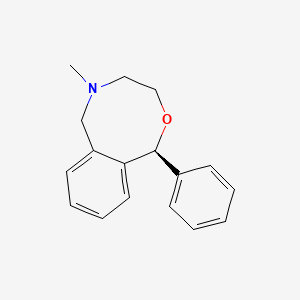
(+)-萘福泮
描述
(+)-Nefopam is a non-opioid analgesic drug that is used to treat moderate to severe pain. It was first developed in France in the 1960s and has since become popular in many countries around the world due to its effectiveness in managing pain without causing addiction or dependence.
科学研究应用
神经递质摄取和镇痛作用
(+)-萘福泮因其对神经递质摄取的影响而受到研究,特别是血清素 (5-HT)、去甲肾上腺素和多巴胺。研究表明,萘福泮的所有三种形式,包括 (+)-萘福泮,都能抑制大鼠脑突触体制剂中这些神经递质的摄取。效力顺序观察为 (+) > (±) > (−),其中 (+)-萘福泮的效力明显更高。人们认为,这种对神经递质摄取的抑制与萘福泮的镇痛作用有关(Rosland & Hole, 1990)。
神经保护和抗惊厥特性
研究还强调了萘福泮的神经保护特性和抗惊厥特性。事实证明,它比卡马西平(一种参考抗癫痫药物)更有效地防止由神经毒素veratridine 诱导的神经变性。萘福泮在预防小鼠最大电休克诱发的癫痫发作和异烟肼诱发的癫痫发作方面的有效性进一步强调了其在神经病学应用中的潜力(Novelli 等人,2006 年)。
调制电压敏感性钠通道
萘福泮与电压敏感性钠通道 (VSSC) 的相互作用是另一个感兴趣的领域。萘福泮已被证明可以有效防止 VSSC 激活剂诱导的神经毒性。它对 VSSC 的抑制作用表明在治疗涉及过量谷氨酸释放和神经传递的神经退行性疾病中具有潜在益处(Fernández-Sánchez 等人,2001 年)。
多巴胺参与镇痛作用
研究还证明了多巴胺能突触在萘福泮抑制伤害感受反应机制中的关键作用。这意味着萘福泮的镇痛作用可能涉及脑单胺,特别是多巴胺,这是一个了解其镇痛机制的重要发现(Esposito 等人,1986 年)。
生化作用和单胺摄取抑制
研究表明,萘福泮是对阿片受体的弱抑制剂,但对多巴胺、去甲肾上腺素和血清素突触体摄取的强抑制剂。这些发现表明,萘福泮的镇痛作用可能与单胺能功能的增强有关,而不是对阿片受体的直接作用(Tresnak-Rustad & Wood, 1981)。
属性
IUPAC Name |
(1S)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDEAGGEXEMMM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318213 | |
| Record name | (+)-Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Nefopam | |
CAS RN |
110011-82-0 | |
| Record name | (+)-Nefopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110011-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Nefopam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110011820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEFOPAM, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ253LM2KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While the exact mechanism of action of (+)-nefopam is not fully understood, research suggests it exerts its analgesic effects through a combination of mechanisms. These include:
- Inhibition of monoamine reuptake: (+)-Nefopam is believed to inhibit the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine. This action increases the concentration of these neurotransmitters in the synaptic cleft, potentially contributing to its analgesic effects. []
- N-methyl-D-aspartate (NMDA) receptor antagonism: (+)-Nefopam has been shown to block NMDA receptors, which are involved in the transmission of pain signals in the central nervous system. []
ANone: While the immediate downstream effects of monoamine reuptake inhibition and NMDA receptor antagonism are relatively well-known, the full extent of (+)-nefopam's downstream effects and how they contribute to its overall analgesic profile require further investigation.
ANone: The molecular formula of (+)-nefopam hydrochloride is C17H20ClNO. Its molecular weight is 289.8 g/mol. []
ANone: Yes, spectroscopic data, particularly 1H and 13C NMR data, has been used to characterize (+)-nefopam hydrochloride. This data reveals information about the stereochemistry of the molecule in solution, showing the presence of two distinct N-protonated species differing in the stereochemistry of the N-methyl group. []
ANone: Research indicates that (+)-nefopam hydrochloride has been incorporated into various formulations, including sustained-release micro-pills. These formulations aim to control drug release and potentially improve its bioavailability. []
ANone: (+)-Nefopam hydrochloride is not known to possess catalytic properties and is not typically used in catalytic applications.
ANone: Yes, empirical force field calculations using molecular mechanics programs like MOLMEC have been used to investigate the conformational preferences of (+)-nefopam hydrochloride. These calculations helped determine the lowest energy conformations and provided insights into the molecule's geometry. []
ANone: While detailed SAR studies specifically on (+)-nefopam might be limited, research on nefopam analogs, particularly those focusing on the benzoxazocine scaffold, has been conducted. These studies explored modifications to the core structure aiming to identify compounds with enhanced analgesic properties and improved safety profiles. []
ANone: The development of stable and effective formulations for (+)-nefopam hydrochloride might present challenges related to its solubility and controlled release properties. Researchers have explored strategies like the development of sustained-release microspheres to address these challenges. []
ANone: The production, handling, and disposal of (+)-nefopam hydrochloride are subject to regulations governing safety, health, and environmental protection. Specific regulations vary depending on geographical location and intended use.
ANone: (+)-Nefopam undergoes extensive metabolism in the liver, primarily via N-demethylation, to form its main active metabolite, nornefopam. Stereoselective metabolism has been observed, with the (+)-enantiomer being metabolized faster than the (-)-enantiomer. []
ANone: Following metabolism, (+)-nefopam and its metabolites are primarily excreted in the urine. []
ANone: Yes, the analgesic effects of nefopam, as a racemic mixture, have been evaluated in various animal models of pain, including the mouse writhing test and formalin test. These studies have demonstrated its efficacy in reducing pain behaviors in these models. []
ANone: Clinical trials have investigated the analgesic efficacy of nefopam, as a racemic mixture, in various postoperative pain settings, including after abdominal surgery, thoracotomy, and cardiac surgery. These studies generally suggest that nefopam provides effective pain relief comparable to other commonly used analgesics. [, , ]
ANone: Information specifically addressing resistance mechanisms or cross-resistance patterns associated with (+)-nefopam is limited within the provided research.
ANone: Research exploring targeted drug delivery approaches specifically for (+)-nefopam is limited within the provided research.
ANone: The research provided doesn't delve into specific biomarkers for (+)-nefopam efficacy or treatment response monitoring.
ANone: High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of (+)-nefopam in biological samples. []
ANone: Data on the environmental impact and degradation of (+)-nefopam are limited in the provided research.
ANone: Studies focusing specifically on the dissolution rate and solubility characteristics of (+)-nefopam in various media are not extensively discussed in the provided research.
ANone: Research on (+)-nefopam, particularly in the context of toxicological analysis, emphasizes the importance of method validation for accurate and reliable results. Validation parameters often include reproducibility, specificity, linearity, accuracy, and range. []
ANone: Specific quality control measures for (+)-nefopam would adhere to good manufacturing practices (GMP) and regulatory guidelines to ensure the consistent quality and safety of the drug substance and its formulations.
ANone: The provided research primarily focuses on the analgesic properties and clinical applications of (+)-nefopam. Consequently, information concerning immunogenicity, drug transporter interactions, drug-metabolizing enzyme induction or inhibition, biocompatibility, and biodegradability is limited.
ANone: Yes, several other analgesics share some mechanistic similarities with (+)-nefopam, including:
- Tricyclic antidepressants (TCAs): TCAs, such as amitriptyline and nortriptyline, also inhibit the reuptake of norepinephrine and serotonin, contributing to their analgesic effects. []
ANone: Research on (+)-nefopam benefits from various tools and resources, including:
ANone: Nefopam was first synthesized in the 1960s and introduced as an analgesic in the 1970s. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



